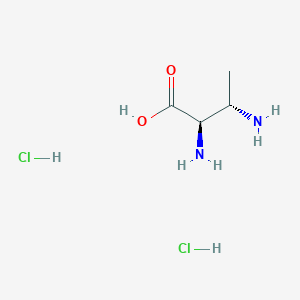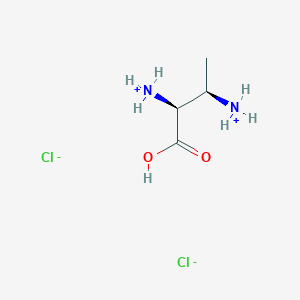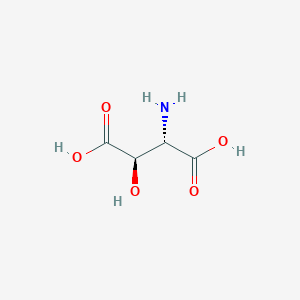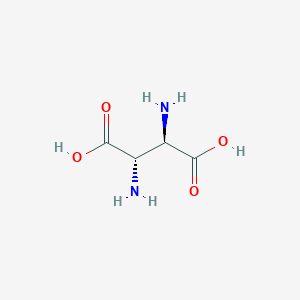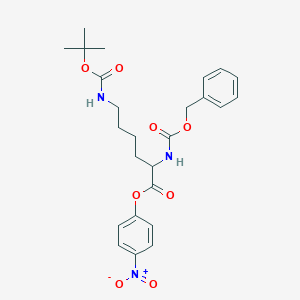
Z-Lys(Boc)-ONp
描述
Z-Lys(Boc)-ONp, also known as Nα-benzyloxycarbonyl-Nε-tert-butoxycarbonyl-L-lysine p-nitrophenyl ester, is a derivative of lysine. This compound is widely used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process. The benzyloxycarbonyl (Z) group protects the α-amino group, while the tert-butoxycarbonyl (Boc) group protects the ε-amino group. The p-nitrophenyl (ONp) ester is a good leaving group, making it useful in coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-Lys(Boc)-ONp typically involves the following steps:
Protection of the α-amino group: The α-amino group of lysine is protected by reacting it with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide.
Protection of the ε-amino group: The ε-amino group is then protected by reacting the intermediate with tert-butoxycarbonyl anhydride in the presence of a base like triethylamine.
Formation of the p-nitrophenyl ester: The final step involves reacting the protected lysine derivative with p-nitrophenyl chloroformate in the presence of a base such as pyridine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated synthesizers and continuous flow reactors can enhance efficiency and scalability.
化学反应分析
Types of Reactions
Z-Lys(Boc)-ONp undergoes several types of reactions, including:
Substitution reactions: The p-nitrophenyl ester group can be substituted by nucleophiles such as amines or alcohols, forming peptide bonds or ester linkages.
Deprotection reactions: The Z and Boc protective groups can be removed under specific conditions to reveal the free amino groups.
Common Reagents and Conditions
Substitution reactions: Typically carried out in the presence of a base such as triethylamine or pyridine. The reaction is often performed in an organic solvent like dichloromethane.
Deprotection reactions: The Z group can be removed using hydrogenation with palladium on carbon, while the Boc group can be removed using acidic conditions such as trifluoroacetic acid in dichloromethane.
Major Products Formed
Peptide bonds: Formed when the p-nitrophenyl ester group is substituted by an amine.
Free lysine: Obtained after deprotection of the Z and Boc groups.
科学研究应用
Z-Lys(Boc)-ONp is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine:
Peptide synthesis: It is a key intermediate in the synthesis of peptides, allowing for the selective protection and deprotection of amino groups.
Drug development: Used in the synthesis of peptide-based drugs and prodrugs.
Bioconjugation: Employed in the conjugation of peptides to other biomolecules or surfaces for various applications, including diagnostics and therapeutics.
作用机制
The mechanism of action of Z-Lys(Boc)-ONp involves its role as a protected lysine derivative in peptide synthesis. The protective groups (Z and Boc) prevent unwanted side reactions, while the p-nitrophenyl ester group facilitates the formation of peptide bonds by acting as a good leaving group. The compound does not have a direct biological target but is crucial in the synthesis of biologically active peptides and proteins .
相似化合物的比较
Similar Compounds
Fmoc-Lys(Boc)-ONp: Another protected lysine derivative with a fluorenylmethyloxycarbonyl (Fmoc) group instead of the Z group.
Cbz-Lys(Boc)-ONp: Similar to this compound but with a carbobenzoxy (Cbz) group instead of the Z group.
Uniqueness
This compound is unique due to its combination of protective groups and the p-nitrophenyl ester. The Z group provides stability under basic conditions, while the Boc group is stable under acidic conditions. This orthogonal protection strategy allows for selective deprotection and efficient peptide synthesis .
属性
IUPAC Name |
(4-nitrophenyl) 6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O8/c1-25(2,3)36-23(30)26-16-8-7-11-21(27-24(31)34-17-18-9-5-4-6-10-18)22(29)35-20-14-12-19(13-15-20)28(32)33/h4-6,9-10,12-15,21H,7-8,11,16-17H2,1-3H3,(H,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMRVOHLFIZDDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10304046 | |
| Record name | (4-nitrophenyl) 6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10304046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2212-69-3 | |
| Record name | NSC164045 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164045 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-nitrophenyl) 6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10304046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



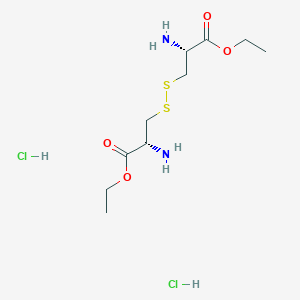
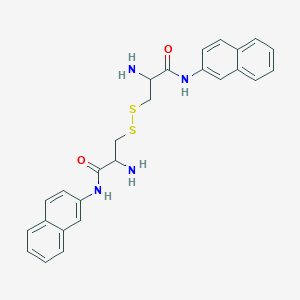

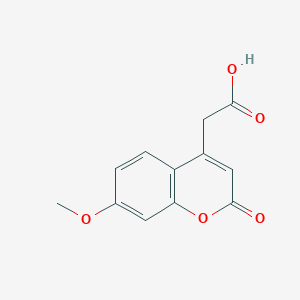

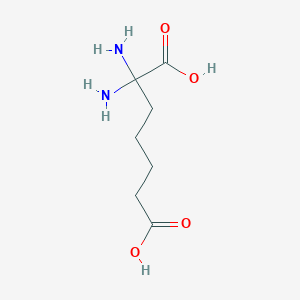
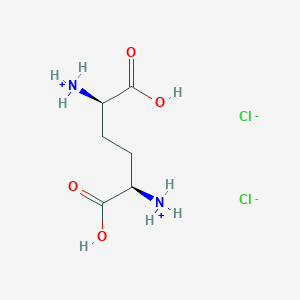
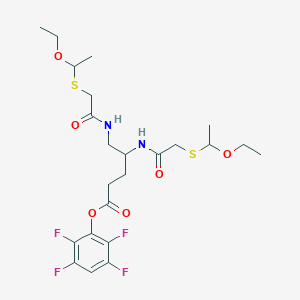
![[4-(3-Hydroxy-3-methylbutyl)phenoxy]acetic acid](/img/structure/B556908.png)
